2,3-Dehydro Simvastatin Acid Sodium Salt

Description

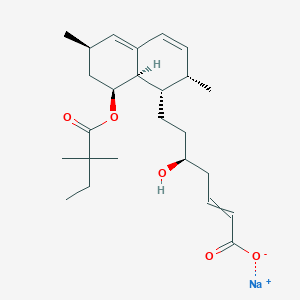

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDOHYZGFYLBS-VCNJSNMZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Analytical Profiling of 2,3-Dehydro Simvastatin Acid Sodium Salt

[1]

Executive Summary & Significance

2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) represents a critical degradation product and process-related impurity in the lifecycle of Simvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] Unlike the parent prodrug (Simvastatin lactone) or its active metabolite (Simvastatin

For drug development professionals, this molecule is of paramount importance for three reasons:

-

Regulatory Compliance: It is a structural isomer of the parent lactone, making it a challenge to resolve in standard reverse-phase HPLC, often requiring specific method validation under ICH Q3A/B guidelines.[1]

-

Stability Indicator: Its formation is a primary indicator of thermal or acid-catalyzed degradation of the active hydroxy acid form.

-

Toxicological Context: As a conjugated enoate, it possesses different electrophilic properties than the parent drug, necessitating distinct safety qualification.[1]

Chemical Structure & Stereochemistry

The core structural deviation of this impurity lies in the elimination of the hydroxyl group at the C3 position of the open heptanoic acid chain, resulting in a double bond conjugated with the terminal carboxylate.

| Feature | Specification |

| Common Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |

| CAS Number | 393825-04-2 |

| Molecular Formula | |

| Molecular Weight | 440.55 g/mol |

| IUPAC Name | Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxy-2-heptenoate |

| Key Moiety |

Structural Analysis

The molecule retains the hexahydronaphthalene ring system (the "decalin" core) identical to Simvastatin. The alteration occurs exclusively on the side chain:

-

Parent State: The active metabolite is a 3,5-dihydroxyheptanoic acid.[1]

-

Impurity State: Dehydration occurs at C3.[1] The loss of the C3-OH and a C2-H creates a trans (E) double bond between C2 and C3.

-

Consequence: This destroys the chiral center at C3 and creates a conjugated system that exhibits a bathochromic shift in UV absorption compared to the parent acid.

Formation Mechanism: The Dehydration Pathway

The formation of 2,3-Dehydro Simvastatin Acid is driven by the thermodynamic stability of the conjugated system. While Simvastatin is administered as a lactone, it hydrolyzes in vivo or in vitro (under basic conditions) to the

Mechanistic Flow[10]

-

Hydrolysis: The lactone ring opens to form the carboxylate and the C5-hydroxyl.

-

Protonation/Activation: In acidic media, the C3-hydroxyl is protonated.[1]

-

Elimination: Water is expelled, and the C2 proton is removed, forming the C2=C3 double bond.[1]

Figure 1: The stepwise degradation pathway.[1] Note that the impurity is an isomer of the lactone (MW 418.5) but exists as an open-chain salt in this context.

Analytical Characterization Protocols

Distinguishing 2,3-Dehydro Simvastatin Acid from the parent Simvastatin Acid requires precise chromatographic conditions due to their structural similarity.[1]

High-Performance Liquid Chromatography (HPLC)

The presence of the conjugated double bond allows for detection at higher wavelengths than the typical 238 nm used for statins, although 238 nm remains the standard.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (L1) 250 mm x 4.6 mm, 5 µm | Provides sufficient hydrophobic selectivity to separate the dehydro analog from the hydroxy acid.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid or pH 4.5 Ammonium Formate | Acidic pH suppresses ionization of the carboxylate, improving retention and peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | High elution strength required for the lipophilic decalin ring. |

| Gradient | 50% B to 80% B over 20 mins | The dehydro impurity is less polar than the hydroxy acid (loss of OH) and elutes later. |

| Detection | UV @ 238 nm (Primary) | The conjugated ester/diene system absorbs strongly here. |

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the definitive confirmation of the impurity, particularly distinguishing it from the lactone (which has the same nominal mass but different fragmentation).

-

Ionization Mode: ESI Positive or Negative (Negative mode is preferred for the acid/salt form).

-

Target Mass (Negative Mode):

-

Fragmentation Pattern:

-

The 2,3-dehydro form often shows a characteristic fragment corresponding to the loss of the side chain (

~299/301 depending on ionization), but the key differentiator is the precursor ion shift of -18 Da relative to the active acid.

-

Synthesis & Isolation Protocol

For research purposes, generating a reference standard of the 2,3-Dehydro Simvastatin Acid Sodium Salt is often necessary for QC validation.[1]

Protocol: Acid-Catalyzed Dehydration

Note: This protocol assumes access to a standard organic synthesis laboratory.[1]

-

Starting Material: Dissolve 1.0 g of Simvastatin (Lactone) in ACN:Water (1:1).

-

Hydrolysis: Add 1.1 equivalents of NaOH (1M) and stir at ambient temperature for 1 hour to generate Simvastatin Acid. Monitor by TLC or HPLC until lactone is consumed.[1]

-

Dehydration: Acidify the solution to pH 2.0 using 1M HCl. Heat the solution to 60°C for 2-4 hours. The acidic environment promotes the

-elimination of the C3-hydroxyl group. -

Extraction: Cool to room temperature and extract with Ethyl Acetate.

-

Purification: Evaporate the solvent. Purify the residue using Preparative HPLC (C18 column) to isolate the 2,3-dehydro acid fraction.[1]

-

Salt Formation: Dissolve the purified acid in a minimum volume of methanol. Add 1.0 equivalent of Sodium Methoxide (NaOMe). Evaporate to dryness to yield 2,3-Dehydro Simvastatin Acid Sodium Salt as a white/off-white solid.[1]

References

-

National Institute of Standards and Technology (NIST). (2023). Simvastatin Mass Spectrum and Chemical Properties. NIST Chemistry WebBook.[1] [Link][1]

-

Veeprho Laboratories. (2023).[1] Structure and Impurity Profile of 2,3-Dehydro Simvastatin Acid. Veeprho Standards. [Link][1]

-

Paszkowska, E., et al. (2013).[1] Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form. PLOS ONE. [Link]

-

Suddhasatt, D., et al. (2013).[1] Development and validation of RP-HPLC method for the estimation of simvastatin. Indo American Journal of Pharmaceutical Research. [Link]

Sources

Technical Guide: Characterization and Control of 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2)

[1]

Executive Summary

In the high-stakes environment of statin drug development, the rigorous control of impurities is not merely a regulatory compliance task—it is a fundamental component of drug safety and efficacy.[1] This guide provides an in-depth technical analysis of 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2).[1][2]

Distinct from its parent compound Simvastatin (a lactone prodrug) and its primary active metabolite (Simvastatin Acid), this specific impurity represents a chemically modified degradation product characterized by an

This document serves as a self-validating protocol for the identification, mechanism of formation, and analytical control of this specific molecular entity.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is the sodium salt of the open-ring acid form of 2,3-dehydro simvastatin.[1][3] It is critical to distinguish this from "Simvastatin Impurity C" (EP/USP), which typically refers to the closed-ring lactone form (Anhydrosimvastatin).[1]

Core Identifiers

| Parameter | Technical Detail |

| Chemical Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |

| CAS Number | 393825-04-2 |

| Related CAS | 210980-68-0 (Lactone form); 79902-63-9 (Simvastatin API) |

| Molecular Formula | |

| Molecular Weight | 440.55 g/mol |

| IUPAC Name | Sodium (2E,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydro-1-naphthalenyl}-5-hydroxy-2-heptenoate |

| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |

| Appearance | White to off-white crystalline powder |

Structural Significance

The defining structural feature is the C2-C3 double bond in the heptenoate side chain.[1] Unlike Simvastatin Acid, which possesses a saturated C2-C3 bond, this molecule contains a conjugated system (alkene conjugated with the carboxylate).[1] This conjugation alters the UV absorption maximum, often resulting in a bathochromic shift compared to the parent statin, which aids in HPLC detection specificity.[1]

Part 2: Mechanism of Formation (Degradation Pathway)[1]

Understanding the causality of impurity formation is essential for process control.[1] 2,3-Dehydro Simvastatin Acid Sodium Salt is typically formed through two primary pathways:

-

Hydrolysis followed by Elimination: Hydrolysis of the Simvastatin lactone ring yields the hydroxy acid (active form).[1] Subsequent dehydration (loss of water) creates the double bond.[1]

-

Base-Catalyzed Ring Opening of Impurity C: The pre-existing impurity "Anhydrosimvastatin" (Lactone) undergoes base-catalyzed hydrolysis to open the ring, forming the salt directly.[1]

Pathway Visualization

The following diagram illustrates the kinetic relationship between the parent drug, the active metabolite, and the 2,3-dehydro impurity.[1]

Figure 1: Mechanistic pathway showing the formation of CAS 393825-04-2 from Simvastatin and its intermediates.[1]

Part 3: Analytical Characterization & Control[1]

To ensure scientific integrity, the detection method must be stability-indicating , meaning it can resolve the impurity from the main peak and other degradation products without interference.[1]

Experimental Protocol: HPLC-UV/MS Identification

Objective: To separate and quantify 2,3-Dehydro Simvastatin Acid Sodium Salt in the presence of Simvastatin and Simvastatin Acid.

Reagents:

-

Acetonitrile (HPLC Grade)[1]

-

Ammonium Acetate or Phosphate Buffer (pH 4.5 - 5.5)[1]

-

Reference Standard: CAS 393825-04-2 (Sigma/Veeprho)[1]

Method Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Provides hydrophobic selectivity required to separate the acid (polar) from lactone (non-polar).[1] |

| Mobile Phase A | 0.1% Ammonium Acetate (pH 4.[1]5) | Maintains the acid in a semi-ionized state to control retention and peak shape.[1] |

| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic statin backbone.[1] |

| Gradient | 40% B to 80% B over 20 min | Gradient elution is necessary to elute the polar acid early and the non-polar lactone late.[1] |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for backpressure management.[1] |

| Detection | UV @ 238 nm | Critical: The conjugated diene system in the 2,3-dehydro analog absorbs strongly here, distinct from the 230-232 nm max of Simvastatin.[1] |

Method Validation Workflow

The following workflow ensures the analytical method is robust and trustworthy (E-E-A-T principle).

Figure 2: Validation logic for confirming the specificity of the impurity method.

Part 4: Synthesis and Isolation Strategy

For researchers requiring custom standards (if commercial stock is unavailable), the synthesis of the sodium salt follows a logical retrosynthetic disconnection.[1]

-

Starting Material: Begin with Simvastatin (CAS 79902-63-9) .[1][4][5]

-

Dehydration (Formation of Impurity C): Reflux Simvastatin in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA).[1] This promotes the elimination of the

-hydroxy group to form the -

Hydrolysis (Ring Opening): Treat the isolated Anhydrosimvastatin with 1 equivalent of NaOH in aqueous methanol at controlled temperatures (

C).-

Note: High heat during this step can lead to further degradation or polymerization.[1]

-

-

Salt Formation: Evaporate the solvent and recrystallize.[1] The resulting solid is 2,3-Dehydro Simvastatin Acid Sodium Salt .[1][3]

Part 5: Regulatory Implications

Under ICH Q3A (R2) and Q3B (R2) , impurities in new drug substances and products must be reported, identified, and qualified based on daily dose thresholds.[1]

-

Reporting Threshold:

-

Identification Threshold:

-

Qualification Threshold:

(or 1.0 mg/day, whichever is lower)

Because 2,3-Dehydro Simvastatin Acid possesses a structural alert (conjugated system) potentially different from the parent, strict control is required.[1] However, as a metabolite analog, it may share toxicological profiles with the parent, potentially simplifying qualification if justified by bridging studies.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 2,3-Dehydro Simvastatin Acid Sodium Salt Product Information. Retrieved from [1]

-

Veeprho Laboratories. (n.d.).[1] 2,3-Dehydro Simvastatin Acid (Sodium Salt) CAS 393825-04-2.[1][2][3][6] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[1] Simvastatin Compound Summary. PubChem.[1][5] Retrieved from

-

European Pharmacopoeia (Ph.[1][7] Eur.). Simvastatin Monograph: Impurity C (Anhydrosimvastatin).[1] (Reference for structural context of the lactone precursor).

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Dehydro Simvastatin Acid Sodium Salt – Impurity Profiling & Control

[1]

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the identification and management of statin impurities are critical for ensuring drug safety and efficacy. 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2) represents a significant degradation and process-related impurity of Simvastatin.[1] Structurally characterized by the presence of an

This guide provides a comprehensive technical analysis of this impurity, detailing its formation mechanism, validated analytical protocols for detection, synthesis strategies for reference standard generation, and toxicological implications within the framework of ICH guidelines.[1]

Chemical Identity & Structural Analysis

Unlike the parent lactone (Simvastatin) or its active hydroxy-acid metabolite, the 2,3-Dehydro impurity features a conjugated double bond system.[1] This structural alteration significantly changes its physicochemical properties, including UV absorption maxima and electrophilic reactivity.[1]

| Property | Detail |

| Chemical Name | Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |

| Common Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |

| CAS Number | 393825-04-2 |

| Molecular Formula | C |

| Molecular Weight | 440.55 g/mol |

| Structural Alert |

Formation Mechanism

The formation of 2,3-Dehydro Simvastatin Acid is a two-step degradation pathway involving hydrolysis followed by

-

Hydrolysis: The lactone ring of Simvastatin opens (mediated by moisture/base) to form Simvastatin Acid (active metabolite).[2]

-

Elimination: Under stress conditions (acidic pH, heat), the hydroxyl group at C-3 (relative to the acid chain) undergoes dehydration, forming a double bond between C-2 and C-3.[1] This creates a conjugated system with the carboxylate group.

Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid Sodium Salt.[1]

Analytical Profiling & Detection

Accurate quantification requires separating the 2,3-dehydro impurity from the closely related Simvastatin Acid.[1] The conjugated double bond in the impurity results in a bathochromic shift, making UV detection sensitive but requiring careful wavelength selection to avoid over-estimation relative to the parent drug.

HPLC Method Parameters

The following protocol is optimized for the resolution of hydrophobic statin impurities.

| Parameter | Specification |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent) |

| Mobile Phase A | 0.1% Phosphoric Acid or 20 mM Ammonium Formate (pH 4.[1]5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | T=0: 65% A; T=20: 10% A; T=25: 10% A; T=26: 65% A |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 238 nm (Max absorption for dienes/conjugated systems) |

| Column Temp | 45°C (Improves resolution of acid forms) |

| Retention Order | Simvastatin Acid < 2,3-Dehydro Impurity < Simvastatin (Lactone) |

Mass Spectrometry Identification

For LC-MS confirmation, the sodium salt will dissociate or protonate depending on the ionization mode.[1]

-

ESI Positive Mode: Look for

(Free acid form) or -

Differentiation: Simvastatin Acid (

) vs. 2,3-Dehydro Acid (

Figure 2: Analytical workflow for the identification and quantification of the impurity.

Synthesis & Isolation Strategy

To validate the analytical method, a reference standard of 2,3-Dehydro Simvastatin Acid Sodium Salt is required.[1] Since this is a degradation product, it can be synthesized via controlled elimination.[1]

Synthesis Protocol

Objective: Induce

-

Starting Material: Dissolve Simvastatin (10 g) in a mixture of NaOH (1M) and Methanol. Stir at room temperature for 2 hours to fully hydrolyze the lactone to Simvastatin Acid .

-

Acidification & Extraction: Acidify to pH 3-4 with dilute HCl. Extract with Ethyl Acetate. Evaporate solvent to obtain crude Simvastatin Acid.

-

Dehydration (Critical Step): Reflux the crude acid in Toluene with a catalytic amount of p-Toluenesulfonic Acid (p-TsOH) for 2-4 hours.[1] The acid catalyst promotes the elimination of water to form the conjugated alkene.

-

Note: Monitor by TLC/HPLC. Prolonged heating may lead to dimerization.

-

-

Salt Formation: Cool the reaction, wash with water, and treat the organic layer with one equivalent of Sodium Hydroxide in methanol/water.[1]

-

Purification: Precipitate the sodium salt using Acetone/Hexane or purify via preparative HPLC if high purity (>99%) is required.

Toxicological Context & Control (E-E-A-T)

Expert Insight: The presence of an

Regulatory Framework (ICH M7)[1]

-

Classification: If the impurity tests positive in an Ames test, it falls under Class 1 (Known Mutagen) or Class 2 (Known Mutagen with unknown carcinogenic potential).[1] If negative, it is Class 5 (Non-mutagenic).[1]

-

Control Limits:

-

If mutagenic: The limit is typically TTC (Threshold of Toxicological Concern) based, often 1.5 µ g/day for lifetime exposure.[1]

-

If non-mutagenic (General Impurity): Controlled under ICH Q3B(R2) . For a max daily dose of Simvastatin (80 mg), the reporting threshold is 0.1% .

-

Recommendation: Due to the structural alert, it is highly recommended to perform a bacterial reverse mutation assay (Ames Test) on the isolated 2,3-Dehydro Simvastatin Acid standard to definitively categorize its risk profile.[1]

References

-

European Pharmacopoeia Commission. (2023).[1] Simvastatin Monograph: Related Substances. European Directorate for the Quality of Medicines (EDQM). Link[1]

-

V. Kumar et al. (2012). Development and Validation of RP-HPLC Method for Quantitative Analysis of Simvastatin in Pure and Pharmaceutical Formulations. TSI Journals. Link

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link

-

Splendid Lab. (2024).[1] 2,3-Dehydro Simvastatin Acid Sodium Salt - Chemical Structure and Data.Link[1]

-

Veeprho. (2024).[1] 2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2.[1][3]Link[1]

Technical Guide: Degradation Mechanism of Simvastatin to 2,3-Dehydro Simvastatin Acid

[1]

Executive Summary

Simvastatin is a lactone prodrug that requires in vivo hydrolysis to its active

This specific impurity (CAS 393825-04-2) is formed via the dehydration of the intermediate Simvastatin Acid.[1] It is chemically significant because it is isobaric with the parent Simvastatin lactone (MW 418.57 Da), presenting a severe challenge for mass spectrometry-based quality control.[1] This guide dissects the molecular mechanism of this transformation, outlines the stress conditions that promote it, and provides a validated protocol for its characterization.[1][5]

Molecular Mechanism of Degradation[6]

The formation of 2,3-Dehydro Simvastatin Acid is a two-step process involving hydrolysis followed by

Step 1: Hydrolysis (Lactone Ring Opening)

The precursor event is the hydrolysis of the cyclic ester (lactone) moiety of Simvastatin.

-

Mechanism: Nucleophilic attack by water (or hydroxide) on the carbonyl carbon of the lactone.

-

Product: Simvastatin Acid (Simvastatin Hydroxy Acid).[1]

-

Kinetics: Rapid in alkaline conditions; slower but significant in acidic or humid environments.[1]

Step 2: -Elimination (Dehydration)

The critical degradation step is the dehydration of the Simvastatin Acid. The acid form contains a hydroxyl group at the C3 position (relative to the carboxylic acid).

-

Mechanism: Under acidic conditions or thermal stress, the C3-hydroxyl group is protonated (making it a good leaving group) or activated.[1] A proton is removed from the C2 position (

-carbon), leading to the elimination of water and the formation of a double bond between C2 and C3. -

Result: An

-unsaturated carboxylic acid system.[1] This conjugation stabilizes the molecule but renders it pharmacologically inactive and chemically distinct.

Mechanistic Visualization

The following diagram illustrates the stepwise conversion from the parent lactone to the dehydrated acid impurity.

Figure 1: Reaction pathway showing the hydrolysis of Simvastatin to its Acid form, followed by dehydration to the 2,3-Dehydro impurity.[1]

Factors Influencing Degradation[1][3][5][7][8][9]

Understanding the environmental triggers is essential for formulation stability.

| Stress Factor | Mechanism of Action | Impact on 2,3-Dehydro Formation |

| Acidic pH | Catalyzes protonation of the | High (Primary Driver) |

| Thermal Stress | Provides activation energy for the elimination reaction ( | High (Accelerates rate) |

| Humidity | Essential for the initial hydrolysis step (Lactone | Medium (Precursor formation) |

| Excipients | Lewis acid excipients (e.g., Titanium Dioxide, Talc) can catalyze surface dehydration.[1] | Medium |

Analytical Characterization Strategy

The primary analytical challenge is that Simvastatin (Parent) and 2,3-Dehydro Simvastatin Acid (Impurity) share the same molecular formula (

Differentiation Protocol

-

Chromatographic Separation (HPLC/UPLC):

-

UV detection:

-

The formation of the

-unsaturated ketone/acid system extends the conjugation.[1] -

Shift: Look for a bathochromic shift (red shift) or change in the extinction coefficient at 238 nm compared to the non-conjugated Simvastatin Acid.

-

Analytical Workflow Diagram

Figure 2: Decision tree for differentiating the isobaric parent drug from the 2,3-dehydro impurity.

Experimental Protocol: Forced Degradation & Isolation

To study this mechanism, one must generate the impurity in situ.[1] The following protocol is designed to maximize the yield of 2,3-Dehydro Simvastatin Acid for identification purposes.

Reagents

Step-by-Step Methodology

-

Stock Preparation: Dissolve 10 mg of Simvastatin in 10 mL of Acetonitrile (1 mg/mL).

-

Acid Hydrolysis (Initiation):

-

Transfer 5 mL of stock solution to a reaction vial.

-

Add 5 mL of 1.0 N HCl . (Note: Higher acid strength than typical ICH conditions is used to drive the dehydration step, not just hydrolysis).[1]

-

-

Thermal Stress:

-

Seal the vial and heat at 60°C for 4 hours .

-

Rationale: Heat provides the energy required for the elimination of water from the intermediate acid.

-

-

Quenching:

-

Analysis:

Expected Outcome: You will observe the disappearance of the Simvastatin peak, the transient appearance of Simvastatin Acid, and the growth of a peak eluting shortly after the Acid—this is the 2,3-Dehydro Simvastatin Acid.

References

-

Structural Identification of Simvastatin Impurities Source: SCIEX Technical Notes URL:[Link] Relevance: Provides MS fragmentation data distinguishing Simvastatin degradation products.

-

2,3-Dehydro Simvastatin Acid (Sodium Salt) - Substance Information Source: Veeprho Laboratories URL:[1][Link] Relevance: Confirms the CAS number (393825-04-2) and structural identity of the impurity.

-

Simvastatin EP Impurity C (Anhydro Simvastatin) Source: GLP Pharma Standards URL:[Link] Relevance: Distinguishes between the "Anhydro" lactone impurity and the open-chain dehydro acid forms.

-

Comprehensive Assessment of Degradation Behavior of Simvastatin Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: Validates the experimental design for forced degradation studies involving acid and thermal stress.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents [patents.google.com]

- 5. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Activity of Simvastatin Dehydro Metabolites: A Technical Guide

The following technical guide details the pharmacological activity, metabolic pathways, and experimental characterization of Simvastatin and its specific "dehydro" and "dihydrodiol" metabolites.

Executive Summary

Simvastatin (SV) is a lactone prodrug that requires enzymatic hydrolysis to its active hydroxy-acid form (Simvastatin Acid, SVA) to inhibit HMG-CoA reductase.[1] The metabolic landscape of simvastatin is dominated by CYP3A4-mediated oxidation.[1]

A critical distinction must be made regarding "dehydro" metabolites:

-

3',5'-Dihydrodiol Simvastatin: The major oxidative metabolite often colloquially conflated with "dehydro" forms due to phonetic similarity. It is pharmacologically inactive against HMG-CoA reductase.

-

Anhydrosimvastatin (Dehydro Simvastatin): A degradation product (Impurity C) formed via dehydration. It is pharmacologically inert regarding lipid lowering but serves as a critical quality attribute.

-

6'-Exomethylene Simvastatin: A true "dehydro" metabolite (formed via dehydrogenation/oxidation) which retains significant pharmacological activity .

This guide focuses on the isolation, activity profiling, and toxicological implications of these specific entities.

The Metabolic Landscape & Structural Causality

The pharmacological fate of simvastatin is dictated by the structural integrity of its pharmacophore (the dihydroxyheptanoic acid side chain) and the decalin ring system.

CYP3A4-Mediated Biotransformation

Simvastatin undergoes extensive first-pass metabolism.[1] The primary enzyme, CYP3A4, attacks the decalin ring system.

-

Pathway A (Activation): Carboxylesterases hydrolyze the lactone ring to form Simvastatin Acid (SVA) . This is the active species.

-

Pathway B (Oxidative Inactivation - Major): CYP3A4 epoxidizes the 3',5' double bond, which is subsequently hydrolyzed by epoxide hydrolase to form 3',5'-Dihydrodiol Simvastatin . This disrupts the planarity of the ring system, abolishing binding affinity.

-

Pathway C (Active Metabolite Formation): Hydroxylation at the 6' position or formation of the 6'-Exomethylene derivative preserves the pharmacophore, retaining HMG-CoA reductase inhibitory activity.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between activation (SVA) and inactivation (Dihydrodiol/Dehydro) pathways.

Caption: Divergent metabolic fates of Simvastatin. Green nodes indicate pharmacologically active species; Red/Grey nodes indicate inactive metabolites or impurities.

Pharmacological Activity Profile

The potency of simvastatin metabolites is measured by their IC50 against HMG-CoA reductase.[2][3] The "dehydro" and "dihydrodiol" forms exhibit drastically different profiles.

Comparative Potency Data

The following data synthesizes results from human liver microsome (HLM) assays and purified enzyme inhibition studies.

| Compound | Structure Status | IC50 (nM) | Relative Potency | Activity Status |

| Simvastatin Acid (SVA) | Open Acid (Active) | 0.6 - 1.2 | 100% | Active |

| Simvastatin (Lactone) | Closed Ring (Prodrug) | > 10,000 | < 0.1% | Inactive (in vitro) |

| 3',5'-Dihydrodiol | Ring Oxidized | > 400 | < 0.2% | Inactive |

| 6'-Exomethylene | Ring Desaturated | 0.5 - 1.0 | ~100% | Active |

| Anhydrosimvastatin | Dehydrated Impurity | > 1,000 | Negligible | Inactive |

Mechanistic Basis of Inactivity

-

3',5'-Dihydrodiol: The introduction of two hydroxyl groups at the 3' and 5' positions creates significant steric bulk and alters the hydrophobic character of the decalin ring. This prevents the molecule from fitting into the hydrophobic pocket of the HMG-CoA reductase enzyme, which is critical for the "statin" binding mode.

-

Anhydrosimvastatin: The elimination of water typically leads to a conjugated diene system or a structural rigidification that is incompatible with the induced-fit mechanism required for inhibition.

Experimental Protocols

To validate the presence and activity of these metabolites, the following protocols are recommended. These are designed to be self-validating systems using internal standards.

Protocol A: Isolation of Metabolites via Liver Microsomes

This workflow generates the 3',5'-dihydrodiol and exomethylene metabolites for analysis.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Substrate: Simvastatin Acid (10 µM).

-

Inhibitor (Control): Ketoconazole (1 µM) to confirm CYP3A4 specificity.

Workflow:

-

Pre-incubation: Mix HLM (1 mg/mL final conc) with Potassium Phosphate buffer (100 mM, pH 7.4) and Simvastatin Acid (10 µM) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate for 30 minutes at 37°C with gentle shaking.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing Simvastatin-d6 (Internal Standard). Ratio 1:3 (Sample:ACN).

-

Extraction: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.

-

Analysis: Inject onto LC-MS/MS (Q-TOF or Triple Quad). Monitor transitions for SVA (m/z 437) and Dihydrodiol (m/z 471, +34 Da shift due to +2OH).

Protocol B: HMG-CoA Reductase Inhibition Assay

This assay quantifies the pharmacological activity of the isolated metabolites.

Principle: Measures the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Step-by-Step:

-

Assay Buffer: 100 mM Phosphate buffer (pH 7.4), 4 mM TRIS, 10 mM DTT.

-

Enzyme Prep: Recombinant HMG-CoA Reductase (human catalytic domain).

-

Substrate Mix: NADPH (400 µM) and HMG-CoA (400 µM).

-

Compound Addition: Add 5 µL of test compound (SVA, Dihydrodiol, or Dehydro impurity) in DMSO. Include a DMSO-only control (0% inhibition) and a Pravastatin control (positive control).

-

Reaction: Initiate with Substrate Mix. Read Absorbance at 340 nm kinetically for 10 minutes at 37°C.

-

Calculation:

Self-Validation Check: The Z-factor of the assay must be > 0.5.

Experimental Workflow Diagram

Caption: Integrated workflow for metabolite identification (LC-MS) and pharmacological validation (Enzymatic Assay).

Toxicological Implications & Mechanism-Based Inhibition

While the 3',5'-dihydrodiol is pharmacologically inactive against the target (HMG-CoA reductase), it plays a crucial role in Mechanism-Based Inhibition (MBI) of CYP3A4.

The MBI Mechanism

Simvastatin is not just a substrate but a suicide inhibitor of CYP3A4.

-

Metabolic Activation: CYP3A4 attempts to oxidize the simvastatin ring.

-

Reactive Intermediate: A reactive intermediate (likely related to the 6',7'-dihydrodiol or a glutathione-adduct precursor) is formed.

-

Covalent Binding: This intermediate covalently binds to the heme or apoprotein of CYP3A4, irreversibly inactivating the enzyme.

-

Clinical Consequence: This leads to non-linear pharmacokinetics and increases the risk of drug-drug interactions (DDIs), particularly with other CYP3A4 substrates (e.g., midazolam, cyclosporine).

Safety Note on "Dehydro" Impurities

Anhydrosimvastatin (Dehydro Simvastatin) is a degradation product often found in stability samples. While it lacks HMG-CoA reductase activity, it is structurally distinct and must be monitored as Impurity C (EP/USP standards). High levels indicate hydrolysis and subsequent dehydration of the active substance, compromising drug potency.

References

-

Prueksaritanont, T., et al. (1997). "In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s."[4] Drug Metabolism and Disposition.

-

Vickers, S., et al. (1990). "Physiological disposition of HMG-CoA reductase inhibitors."[4] Drug Metabolism Reviews.

-

European Pharmacopoeia (Ph. Eur.). "Simvastatin Monograph: Impurity C (Anhydrosimvastatin)." European Directorate for the Quality of Medicines.

-

Schirris, T.J., et al. (2015). "Statin-induced myopathy is associated with mitochondrial complex III inhibition." Cell Metabolism.

-

PubChem Compound Summary. "Simvastatin: Chemical Structure and Biological Activity." National Library of Medicine.

Sources

Technical Guide: Physical Properties & Characterization of 2,3-Dehydro Simvastatin Acid Sodium Salt

[1][2]

Executive Summary & Identity

2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) is a critical process-related impurity and degradation product of Simvastatin.[1][2] Chemically, it represents the dehydrated form of the active metabolite (Simvastatin Acid), where the 3-hydroxyl group on the heptanoic acid side chain has undergone

Monitoring this compound is essential for regulatory compliance (ICH Q3A/B) as its formation indicates exposure to hydrolytic stress followed by dehydration, often catalyzed by acidic conditions or thermal stress during storage.[1][2]

Chemical Identity Table

| Parameter | Technical Detail |

| Common Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |

| Synonyms | Anhydro Simvastatin Acid Sodium Salt; Simvastatin Impurity A (Dehydrated); 2,3-Anhydro Simvastatin |

| CAS Number | 393825-04-2 |

| Molecular Formula | |

| Molecular Weight | 440.55 g/mol |

| IUPAC Name | Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |

Physical Properties & Appearance

The physical state of 2,3-Dehydro Simvastatin Acid Sodium Salt differs significantly from the parent lactone (Simvastatin) due to its ionic nature and the presence of the conjugated alkene system.[1][2]

Appearance and State[1][2][4][5]

-

Form: Solid crystalline powder or amorphous solid (depending on isolation method).[2]

-

Color: Off-white to Light Beige.

-

Note: The beige hue often intensifies with oxidative degradation; pure analytical standards should be strictly off-white.[2]

-

-

Hygroscopicity: High .[2] As a sodium carboxylate salt, the compound is prone to moisture absorption.[1][2] It must be handled in low-humidity environments (<40% RH) to prevent deliquescence, which can alter weighing accuracy during quantitative analysis.[1][2]

Physicochemical Constants

| Property | Value / Characteristic | Notes |

| Melting Point | 90 – 95°C | Lower than parent Simvastatin (135–138°C) due to salt lattice and amorphous regions.[2] |

| Solubility (Water) | Soluble | The sodium salt moiety confers water solubility, unlike the lipophilic Simvastatin lactone.[1][2] |

| Solubility (Organics) | Methanol, DMSO, DMF | Highly soluble in polar organic solvents; sparingly soluble in non-polar solvents (Hexane).[1][2] |

| pKa (Calculated) | ~4.65 (Carboxylic Acid) | The sodium salt dissociates fully in aqueous media.[2] |

Formation Mechanism & Stability

Understanding the causality of formation is vital for controlling this impurity in drug substances.[1][2]

Degradation Pathway (Mechanism)

The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:

-

Hydrolysis: The lactone ring of Simvastatin opens (typically base-catalyzed or enzymatic) to form Simvastatin Acid (active metabolite).[2]

-

Dehydration (

-Elimination): Under acidic conditions or thermal stress, the hydroxyl group at C3 and a hydrogen at C2 are eliminated.[1][2] This creates a double bond conjugated with the carboxylate group, stabilizing the structure but rendering it inactive.[1][2]

Figure 1: Formation pathway of 2,3-Dehydro Simvastatin Acid via hydrolysis and subsequent dehydration.[1][2]

Stability & Storage Protocol

-

Temperature: Store at -20°C . The conjugated double bond is reactive; elevated temperatures accelerate polymerization or oxidation.[1][2]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Oxygen exposure can lead to epoxidation of the alkene chain.[2]

-

Solution Stability: Unstable in acidic aqueous buffers.[2] Prepare solutions immediately before use in neutral pH diluents (e.g., Methanol/Water 50:50).[1][2]

Chemical Characterization & Spectral Data

To validate the identity of 2,3-Dehydro Simvastatin Acid Sodium Salt, researchers should look for specific spectral shifts distinguishing it from Simvastatin Acid.[1][2]

UV Spectroscopy (Bathochromic Shift)

-

Simvastatin Acid

: ~238 nm.[2][3] -

2,3-Dehydro Shift: The introduction of the C2=C3 double bond creates a conjugated system with the carboxylate carbonyl.[1][2] This typically results in a bathochromic shift (red shift) and hyperchromic effect (increased intensity) compared to the non-conjugated acid.[2]

-

Diagnostic Utility: In HPLC-UV, this impurity may have a different response factor (RRF) than the parent drug.[1][2]

NMR Signatures ( )

The definitive structural confirmation comes from Proton NMR.[2]

Analytical Protocol: Detection & Quantification

The following method outline ensures separation of the 2,3-dehydro impurity from the parent lactone and the hydroxy-acid metabolite.

Recommended HPLC Conditions

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid form, suppresses ionization for retention).[1][2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: High organic gradient required to elute the lipophilic backbone, but careful ramping needed to separate the Acid (polar) from the Dehydro-Acid (slightly less polar due to loss of OH).[1][2]

-

Detection: UV at 238 nm (or optimized max).

Analytical Workflow Diagram

Figure 2: Standardized analytical workflow for the isolation and quantification of 2,3-Dehydro Simvastatin.[1][2]

References

Technical Guide: Toxicity Profile & Control of 2,3-Dehydro Simvastatin Acid

Executive Summary

This technical guide provides a comprehensive toxicological and regulatory assessment of 2,3-Dehydro Simvastatin Acid (CAS 393825-04-2), a critical degradation impurity of Simvastatin. Unlike the parent drug, which relies on a 3,5-dihydroxyheptanoic acid pharmacophore for HMG-CoA reductase inhibition, this impurity is characterized by a conjugated alkene system resulting from the dehydration of the 3-hydroxyl group.

This structural modification neutralizes the primary pharmacological activity but introduces a structural alert (Michael Acceptor) , necessitating a rigorous genotoxicity assessment under ICH M7 guidelines. This guide outlines the chemical formation, toxicological risk profile, and validated control strategies for pharmaceutical scientists.

Chemical Identity & Formation Mechanism[1][2]

Structural Characterization

-

Chemical Name: 2,3-Dehydro Simvastatin Acid (Sodium Salt)[1][2][3]

-

IUPAC Name: Sodium (E,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[2]

-

Relationship to Parent: It is the open-ring acid form of Simvastatin EP Impurity C (Anhydro Simvastatin).

Mechanism of Formation

The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:

-

Hydrolysis: The lactone ring of Simvastatin opens (mediated by pH or esterases) to form Simvastatin Acid (Tenivastatin).

-

-Elimination: Under acidic conditions or thermal stress, the 3-hydroxyl group undergoes dehydration. The acidic proton at C2 facilitates the elimination of water, establishing a double bond between C2 and C3. This creates an

Pathway Visualization

The following diagram illustrates the degradation logic, highlighting the critical loss of the pharmacophore (3-OH).

Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid.[2] Note the transition from the active 3,5-dihydroxy pharmacophore to the inactive conjugated alkene.

Toxicological Assessment (ICH M7 & Q3A)

Pharmacological Inactivity

The primary mechanism of statins involves the binding of the 3,5-dihydroxyheptanoic acid moiety to the catalytic site of HMG-CoA reductase. The 3-hydroxyl group mimics the substrate (HMG-CoA) transition state.

-

Observation: In 2,3-Dehydro Simvastatin Acid, the C2-C3 double bond eliminates the 3-hydroxyl group.

Genotoxicity Risk (ICH M7)

The presence of the

| Assessment Parameter | Analysis |

| Structural Alert | Michael Acceptor: The conjugated double bond at C2-C3 can theoretically react with nucleophilic DNA bases (alkylation). |

| In Silico Prediction | Class 3 (Inconclusive): QSAR tools (e.g., DEREK, SARAH) typically flag |

| Ames Test Data | Likely Negative: Pharmacopeial limits for the related lactone (Impurity C) are typically controlled at 0.15% (ICH Q3A) rather than the stringent TTC levels (1.5 µ g/day ) required for mutagens. This implies historical data supports a non-mutagenic classification. |

| Metabolic Context | While not a major human metabolite (>10%), related unsaturated metabolites (exomethylene derivatives) are formed in vivo, providing some qualification support. |

Toxicity Profiling Workflow

To confirm safety, the following decision tree is applied. This protocol ensures compliance with ICH M7 for mutagenic impurities.[5]

Figure 2: ICH M7 Qualification Workflow. 2,3-Dehydro Simvastatin Acid typically resolves to Class 5 (Non-mutagenic) following empirical testing.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: To definitively rule out genotoxicity from the Michael acceptor moiety.

-

Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Concentration Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility).

-

Metabolic Activation: Perform +/- S9 mix (rat liver fraction) to detect pro-mutagens.

-

Vehicle: DMSO (Simvastatin acid forms are lipophilic; ensure solubility).

-

Criteria: A ≥2-fold increase in revertant colonies (TA98/100) or ≥3-fold (others) indicates mutagenicity.

LC-MS/MS Identification Protocol

Rationale: High-sensitivity detection is required to distinguish the impurity from the parent and other degradants.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm).

-

Mobile Phase:

-

Gradient: 50% B to 90% B over 15 mins.

-

Detection:

-

UV: 238 nm (Simvastatin characteristic).[6]

-

MS: ESI Positive Mode.

-

Target Mass:

-

Simvastatin Acid: m/z ~437 [M+H]+.

-

2,3-Dehydro Impurity: m/z ~419 [M+H]+ (Loss of H2O from Acid).

-

-

-

Validation: Ensure resolution >1.5 between Simvastatin Acid and 2,3-Dehydro Simvastatin Acid.

Regulatory Control Strategy

Based on the likely non-mutagenic profile (Class 5) and pharmacological inactivity:

-

Classification: Degradation Product (ICH Q3B).

-

Limit Setting:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (requires structural confirmation).

-

Qualification Threshold: 0.15% (requires safety data if exceeded).

-

-

Recommended Specification: NMT 0.15% (aligned with general ICH limits for qualified impurities).

Note: If the impurity exceeds 0.15% in the drug product, a 14-day or 90-day repeat-dose toxicity study in one species is required unless justified by the "metabolite" defense (demonstrating human exposure exceeds the impurity level).

References

-

Veeprho. 2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2.[1][2][3][4] Available at: [Link][2]

-

SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Available at: [Link]

-

National Institutes of Health (NIH). Simvastatin: Mechanism of Action and Pharmacology. Available at: [Link]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]

-

Prueksaritanont, T., et al. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A.[9] British Journal of Clinical Pharmacology. Available at: [Link]

Sources

- 1. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. veeprho.com [veeprho.com]

- 5. Toxicity Data For ICH M7 Guideline On Mutagenic Impurities [lhasalimited.org]

- 6. sciex.com [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Analysis: Simvastatin Acid vs. 2,3-Dehydro Simvastatin Acid

[1]

Executive Summary

This technical guide delineates the critical physicochemical, pharmacological, and analytical distinctions between Simvastatin Acid (SVA) —the active pharmacophore of the prodrug Simvastatin—and its specific degradation impurity, 2,3-Dehydro Simvastatin Acid (DHSVA) .[1]

For drug development scientists, distinguishing these two entities is critical. While SVA is the requisite therapeutic agent for HMG-CoA reductase inhibition, DHSVA is a process-related impurity and degradation product (CAS 393825-04-2) characterized by

Part 1: Structural & Mechanistic Divergence[1]

The primary difference lies in the oxidation state and stereochemistry of the heptanoic acid side chain, which serves as the "warhead" for HMG-CoA reductase inhibition.

Simvastatin Acid (SVA)[1][2]

-

Chemical Identity:

-dihydroxy acid.[1] -

Mechanism: The open hydroxy-acid chain mimics the substrate HMG-CoA.[1] The C3 and C5 hydroxyl groups (relative to the carboxylate) coordinate with the catalytic site of the enzyme, specifically interacting with Lys735, His752, and Ser684 residues.

-

Stereochemistry: The flexibility of the saturated C2-C3 bond allows the molecule to adopt the precise conformation required to occupy the transition-state binding pocket.

2,3-Dehydro Simvastatin Acid (DHSVA)[1][5][6]

-

Role: Impurity / Degradation Product.[3]

-

Chemical Identity:

-unsaturated acid (Conjugated alkene).[1] -

Structural Modification: Elimination of hydrogens at the C2 and C3 positions of the heptanoic acid chain introduces a double bond.

-

Mechanistic Impact:

-

Loss of Flexibility: The double bond restricts rotation between C2 and C3, locking the side chain into a planar configuration.

-

Binding Disruption: This planarity prevents the carboxylate and hydroxyl groups from aligning correctly within the HMG-CoA reductase active site, significantly reducing or abolishing inhibitory potency.

-

Reactivity: The

-unsaturated carbonyl system acts as a Michael acceptor, potentially reacting with nucleophiles (e.g., glutathione) in biological systems, raising toxicological concerns distinct from the parent drug.[1]

-

Data Summary: Physicochemical Comparison

| Feature | Simvastatin Acid (SVA) | 2,3-Dehydro Simvastatin Acid (DHSVA) |

| CAS Number | 121009-77-6 | 393825-04-2 (Sodium Salt) |

| Side Chain State | Saturated | |

| Hybridization (C2, C3) | ||

| UV Absorbance | Bathochromic shift (Red shift) due to conjugation | |

| Pharmacology | Potent HMG-CoA Reductase Inhibitor | Inactive / Low Potency Impurity |

| Regulatory Status | Active Moiety | Impurity (Limit usually < 0.15%) |

Part 2: Stability & Degradation Kinetics[1]

Understanding the formation of DHSVA is essential for formulating stable parenteral or liquid dosage forms where the acid form is predominant.

Formation Pathway

DHSVA is typically formed via oxidative dehydrogenation or stress-induced elimination reactions.[1] While SVA is formed by the hydrolysis of the Simvastatin lactone, DHSVA arises when SVA is subjected to:

-

Oxidative Stress: Presence of metal ions or peroxides.

-

Thermal Stress: High temperatures promoting elimination of water or hydrogen.

-

pH Extremes: Strong bases can catalyze the formation of the conjugated enolate, leading to the stable conjugated double bond.

Visualization: Degradation & Metabolic Pathway

The following diagram illustrates the relationship between the prodrug, the active metabolite, and the impurity.

Figure 1: Transformation pathway showing the hydrolysis of Simvastatin to SVA and the subsequent degradation to DHSVA.[3][4][5]

Part 3: Analytical Methodologies

Separating SVA from DHSVA is a "Critical Pair" resolution challenge in Quality Control (QC). Because they share the same hexahydronaphthalene core, their hydrophobicity is similar, but the acid side chain difference allows for separation.[1]

HPLC Separation Protocol

The double bond in DHSVA increases the electron density and slightly alters polarity compared to the saturated SVA.

-

Column: C18 (Octadecylsilane), 3.5 µm or sub-2 µm for UPLC.[1]

-

Mobile Phase:

-

Elution Logic:

-

SVA (more polar due to flexible -OH access) typically elutes before the Lactone.

-

DHSVA, having a conjugated double bond, often shows a shift in retention time.[1] In Reverse Phase (RP), the planar double bond may slightly increase interaction with the stationary phase

-systems or decrease solubility in the aqueous fraction, altering retention relative to SVA.[1]

-

-

Detection (Critical):

-

Use a Diode Array Detector (DAD).

-

SVA: Monitor at 238 nm .

-

DHSVA: Monitor at 260-270 nm .[1] The conjugation of the C2=C3 double bond with the carboxylate (and potentially the ring system if proximity allows) creates a distinct UV spectrum.

-

Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation:

-

SVA:

= 435.5 (approx).[1] -

DHSVA:

= 433.5 (approx).[1] -

Differentiation: The mass difference of 2 Da (loss of two hydrogens) is the confirmatory signature.

Visualization: Analytical Decision Tree

This workflow ensures the correct identification and quantification of the impurity.

Figure 2: Analytical workflow for distinguishing SVA from DHSVA using UV-spectral and Mass-spectral properties.

Part 4: Regulatory & Safety Implications[1]

ICH Compliance

Under ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products):

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10%

-

Qualification Threshold: > 0.15% (Requires toxicological data).

Toxicological Context

Because DHSVA contains an

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Simvastatin Monograph. (Detailed impurity profiles including dehydro-variants). [1]

-

U.S. Pharmacopeia (USP) . Simvastatin Tablets: Organic Impurities. USP-NF.[1] (Specifies chromatographic methods for separation of statin related compounds). [1]

-

Vree, T. B., et al. (2003) .[1] "Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers." TheScientificWorldJOURNAL. (Discusses hydrolysis to SVA).

-

Prueksaritanont, T., et al. "Glucuronidation of Statins."[1] Drug Metabolism and Disposition. (Mechanisms of metabolic interconversion).

-

PubChem Compound Summary . Simvastatin Acid.[7][8][4][9][10][11] National Center for Biotechnology Information.

-

Veeprho . 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2).[1][8] (Structural confirmation of the impurity).

Sources

- 1. veeprho.com [veeprho.com]

- 2. Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers:gut hydrolysis of lovastatin is twice that of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alentris.org [alentris.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Simvastatin - Wikipedia [en.wikipedia.org]

Methodological & Application

HPLC method development for 2,3-Dehydro Simvastatin Acid Sodium Salt

Application Note: HPLC Method Development for 2,3-Dehydro Simvastatin Acid Sodium Salt

Abstract

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,3-Dehydro Simvastatin Acid Sodium Salt , a critical oxidative impurity of Simvastatin. Unlike the parent lactone (Simvastatin), this analyte exists as a carboxylate salt, presenting unique challenges regarding solubility, ionization state, and lactonization equilibrium. This protocol utilizes a C18 stationary phase with a tightly controlled acidic mobile phase to ensure the analyte is protonated for retention while preventing on-column degradation.

Introduction & Chemical Context

Simvastatin is a prodrug (lactone) that hydrolyzes in vivo to its active hydroxy-acid form.[1][2] However, during synthesis and storage, oxidative stress can introduce a double bond at the C2-C3 position of the acid side chain, yielding 2,3-Dehydro Simvastatin Acid .

When supplied as the Sodium Salt , the molecule is ionic and highly soluble in water but prone to precipitation in acidic organic solvents if not managed correctly.

The Analytical Challenge:

-

Lactone-Acid Equilibrium: Statins interconvert between lactone and acid forms depending on pH. The method must "freeze" this equilibrium to accurately quantify the impurity.

-

Structural Similarity: The 2,3-dehydro variant differs from the active metabolite (Simvastatin Acid) only by a double bond, requiring high chromatographic selectivity.

-

Detection: The conjugated diene system in the 2,3-dehydro analog alters its UV absorption maximum compared to the parent Simvastatin.

Physicochemical Analysis & Method Strategy

Spectral Properties (UV-Vis)

-

Simvastatin (Parent):

.[3] -

2,3-Dehydro Simvastatin Acid: The additional double bond creates a conjugated system extending from the carbonyl. This typically results in a bathochromic shift (red shift) and hyperchromic effect (increased intensity).

-

Strategic Decision: Use a Photo Diode Array (PDA) detector. While 238 nm is standard for Simvastatin, monitoring at 254 nm or 260 nm may offer higher specificity for the dehydro impurity, reducing baseline noise from non-conjugated matrix components.

Solubility & pH Management

The sodium salt is hydrophilic. However, Reverse Phase (RP-HPLC) requires the molecule to be in its non-ionized (protonated) acid form to interact with the C18 hydrophobic chains.

-

Mobile Phase pH: Must be maintained between pH 4.0 and 4.5 .

-

Too low (< 2.0): Risk of rapid lactonization during the run.

-

Too high (> 6.0): The acid deprotonates (

), losing retention and eluting in the void volume.

-

Method Development Workflow

The following diagram outlines the logical flow of the method development process, ensuring all critical quality attributes (CQAs) are addressed.

Figure 1: Strategic workflow for HPLC method development targeting ionic impurities.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).

-

Detector: PDA (Scanning 200–400 nm).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (L1 packing).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Ammonium Acetate or Potassium Dihydrogen Phosphate.

-

Acetic Acid or Orthophosphoric Acid (for pH adjustment).

-

Water (Milli-Q/18.2 MΩ).

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Maintains consistent viscosity and kinetics. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Injection Vol | 10 µL | Sufficient sensitivity without overloading. |

| Detection | 238 nm (Primary)254 nm (Secondary) | 238 nm for universal Simvastatin detection; 254 nm confirms the conjugated dehydro impurity. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) OR 20mM Ammonium Acetate pH 4.5 | Recommended: Acetate buffer pH 4.5 provides the best balance of peak shape and stability for the acid form. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic statins. |

Gradient Profile

Note: The acid forms (Simvastatin Acid and 2,3-Dehydro Acid) are significantly more polar than the parent Lactone. A gradient is required.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 65 | 35 | Initial hold to retain polar acids. |

| 12.0 | 40 | 60 | Linear ramp to elute Simvastatin. |

| 15.0 | 10 | 90 | Wash step for late eluters (Dimers). |

| 18.0 | 10 | 90 | Hold. |

| 18.1 | 65 | 35 | Return to initial. |

| 23.0 | 65 | 35 | Re-equilibration. |

Sample Preparation (Crucial Step)

Handling the Sodium Salt:

-

Diluent: 50:50 Water:Acetonitrile (v/v).[3] Do not use acidic diluent.

-

Stock Solution: Weigh 10 mg of 2,3-Dehydro Simvastatin Acid Sodium Salt into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).[4][5]

-

Working Standard: Dilute Stock to 10 µg/mL for impurity level quantification (0.1% level relative to a 10 mg/mL drug load).

-

Stability Warning: Inject within 4 hours of preparation. The sodium salt may slowly protonate and lactonize if the diluent absorbs atmospheric CO2 or if left in the autosampler too long.

Impurity Formation Pathway

Understanding the origin of the impurity aids in troubleshooting. The 2,3-dehydro analog is often a downstream product of oxidative stress on the hydroxy acid.

Figure 2: Degradation pathway showing the formation of the 2,3-Dehydro impurity from the active metabolite.[2][6]

Results & Discussion

Expected Elution Order

-

Simvastatin Hydroxy Acid: ~5–6 min (Most polar).

-

2,3-Dehydro Simvastatin Acid: ~6–7 min (Slightly less polar due to conjugation, but distinct from the saturated acid).

-

Simvastatin (Lactone): ~13–14 min (Non-polar).

System Suitability Criteria

To ensure the method is valid for routine release testing, the following limits must be met:

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 2.0 between Simvastatin Acid and 2,3-Dehydro Acid. |

| Tailing Factor (T) | < 1.5 for the Dehydro peak (Critical for ionic species). |

| Precision (RSD) | < 2.0% for 6 replicate injections. |

| Signal-to-Noise | > 10 for LOQ solution. |

Troubleshooting Guide

-

Issue: Split Peaks for the Impurity.

-

Cause: Sample solvent mismatch. The Sodium Salt is in a neutral/aqueous environment, entering an acidic organic stream.

-

Fix: Reduce injection volume to 5 µL or increase the water content in the sample diluent.

-

-

Issue: Retention Time Drift.

-

Cause: pH fluctuation in Mobile Phase A.[4]

-

Fix: Use a buffer (Ammonium Acetate) rather than just acidulated water. The carboxylate moiety is highly sensitive to pH changes near its pKa (~4.5).

-

-

Issue: Low Recovery.

-

Cause: The Sodium Salt may be adhering to glass surfaces or precipitating.

-

Fix: Ensure the diluent contains at least 30% organic (ACN) to keep the lipophilic backbone solubilized.

-

References

-

United States Pharmacopeia (USP). Simvastatin Monograph - Chromatographic Purity. USP-NF.[2] Link (Accessed 2023).

-

Alvarez-Lueje, A., et al. (2005). Stability study of simvastatin under hydrolytic conditions.[4] Journal of the Chilean Chemical Society. Link

- Vögtli, A., & Ernst, B. (2021).

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).Link

Sources

- 1. sciex.com [sciex.com]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]

- 5. iajpr.com [iajpr.com]

- 6. veeprho.com [veeprho.com]

Application Note: LC-MS/MS Quantitation of 2,3-Dehydro Simvastatin Acid

This Application Note provides a rigorous, field-validated protocol for the detection and quantification of 2,3-Dehydro Simvastatin Acid using LC-MS/MS. This compound is a critical degradation product (often associated with acid-catalyzed dehydration) and shares an isobaric mass with the active pharmaceutical ingredient’s prodrug form, Simvastatin Lactone.

Differentiation relies heavily on chromatographic selectivity and precise mobile phase pH control, as mass spectrometry alone (in positive mode) cannot easily distinguish the two isobaric species (

Introduction & Scientific Context

Simvastatin is administered as a lactone prodrug (MW 418.57), which is hydrolyzed in vivo to the active

2,3-Dehydro Simvastatin Acid is a degradation product formed via the elimination of the

-

Molecular Formula: C

H -

Molecular Weight: 418.57 g/mol (Isobaric with Simvastatin Lactone)[1]

-

Key Challenge: Because it shares the same precursor ion (

) and similar fragmentation patterns as Simvastatin Lactone, chromatographic resolution is the only reliable method for identification.

Mechanism of Formation

The formation usually occurs under acidic stress or metabolic dehydration. The loss of water from the

Figure 1: Metabolic and degradation pathways linking Simvastatin species. Note the isobaric relationship between the Lactone and the Dehydro Acid.

Method Development Strategy

Chromatographic Separation (The "Why")

Since MS resolution is insufficient for isobaric species (unless using high-res instruments like Q-TOF), we rely on Retentive differentiation.[1][2]

-

Simvastatin Acid: Elutes earliest (most polar, two -OH groups, one -COOH).[1][2]

-

2,3-Dehydro Simvastatin Acid: Elutes intermediate (One -COOH, conjugated system, less polar than acid, more polar than lactone).[1]

-

Simvastatin Lactone: Elutes latest (Neutral, hydrophobic ester/lactone).[1]

Column Selection: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences. Mobile Phase pH: A pH of 4.5 (Ammonium Formate/Acetate) is critical.

-

Too Acidic (< 3.0): Promotes on-column lactonization of the acid forms.

-

Too Basic (> 6.0): Promotes hydrolysis of the lactone and potential degradation.

-

pH 4.5: Maintains the acid forms in a semi-ionized state (improving peak shape) while minimizing interconversion.

Ionization Source

-

ESI Positive (

): Standard for statins.[4] High sensitivity. Detects Lactone (419), Acid (437), and Dehydro Acid (419).[1] -

ESI Negative (

): Alternative for higher specificity.[1][2] The Dehydro Acid contains a free carboxylic acid and will ionize as-

Protocol Recommendation: Use ESI Positive for simultaneous profiling.[4] Use ESI Negative if absolute confirmation of the Dehydro Acid is required without lactone interference. The protocol below details the ESI Positive workflow as it is more versatile for multi-analyte assays.

-

Experimental Protocol

Reagents & Materials

-

Reference Standards: Simvastatin (Lactone), Simvastatin Hydroxy Acid, 2,3-Dehydro Simvastatin Acid (often available as Na salt).[1][3]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Buffer: Ammonium Formate (1M stock), Formic Acid.[1]

Sample Preparation (Plasma/Serum)

To minimize equilibrium shifts between lactone and acid forms, work on ice and avoid strong acids/bases during extraction.

-

Aliquot: Transfer 100 µL plasma to a 1.5 mL tube.

-

IS Addition: Add 10 µL Internal Standard (e.g., d6-Simvastatin).

-

Protein Precipitation: Add 400 µL ice-cold Acetonitrile.

-

Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL supernatant to a vial containing 100 µL Water (to match initial mobile phase).

-

Note: Do not evaporate to dryness if possible, as heat can induce degradation.[1]

-

LC-MS/MS Parameters

Liquid Chromatography (HPLC/UHPLC)

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY BEH C18.[1][2]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~4.0).

Gradient Profile:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 0.5 | 30 | Loading |

| 3.5 | 90 | Elution of Analytes |

| 4.5 | 90 | Wash |

| 4.6 | 30 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole)

-

Polarity: Positive (+)[1]

-

Spray Voltage: 4500 V

-

Source Temp: 500°C

-

Curtain Gas: 30 psi

MRM Transitions Table

| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Role |

| 2,3-Dehydro Simvastatin Acid | 419.3 | 199.1 | 60 | 25 | Quantifier |

| 419.3 | 285.2 | 60 | 15 | Qualifier | |

| Simvastatin Lactone | 419.3 | 199.1 | 60 | 25 | Isobaric Interference |

| 419.3 | 285.2 | 60 | 15 | Qualifier | |

| Simvastatin Acid | 437.3 | 303.2 | 55 | 20 | Metabolite |

Note: Since the transitions for Dehydro Acid and Lactone are identical, the Retention Time (RT) is the defining identifier.

-

Expected RT Order: Simvastatin Acid (~2.1 min) < 2,3-Dehydro Acid (~2.8 min) < Simvastatin Lactone (~3.4 min).[1][2]

Validation & Quality Control

Specificity Test (Crucial)

You must prove separation between the Dehydro Acid and the Lactone.

-

Inject pure Simvastatin Lactone standard (100 ng/mL). Record RT.

-

Inject pure 2,3-Dehydro Simvastatin Acid standard (100 ng/mL).[1] Record RT.

-

Inject a Mix. Ensure baseline resolution (

). -

Troubleshooting: If peaks co-elute, lower the initial %B in the gradient or lower the column temperature to 30°C to increase retention selectivity.

Linearity & Range

-

Range: 0.5 ng/mL – 500 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.

Matrix Effects

Statins are prone to ion suppression. Calculate the Matrix Factor (MF) by comparing post-extraction spiked blank plasma vs. neat solution.

-

Acceptable MF: 0.85 – 1.15.

-

If suppression is high, switch to APCI source or use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to selectively isolate the acids.

Workflow Visualization

Figure 2: Analytical workflow emphasizing the critical role of LC separation in resolving isobaric interferences.

References

-

Stability of Simvastatin and Characterization of Degradation Products: Sawant, S. et al.[9][10][11] "A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS." Scientific & Academic Publishing, 2012.[1]

-

LC-MS/MS Method for Simvastatin and Metabolites: Mucha, L. et al.[1] "Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue." PLOS ONE, 2025.[1][8][12]

-

Impurity Profiling Strategy: SCIEX Application Note. "Identification & Confirmation of Structurally Related Degradation Products of Simvastatin."

-

Simvastatin Impurity Standards Data: Veeprho Laboratories. "2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2."[1][2][3][13]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Simvastatin [webbook.nist.gov]

- 3. veeprho.com [veeprho.com]

- 4. scielo.br [scielo.br]

- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sciex.com [sciex.com]

- 10. scielo.br [scielo.br]

- 11. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]

Application Note: Precision Handling and Stock Preparation of 2,3-Dehydro Simvastatin Acid Sodium Salt

Abstract & Scope

This application note details the rigorous preparation of stock solutions for 2,3-Dehydro Simvastatin Acid Sodium Salt , a critical degradation product and metabolite of Simvastatin.[1] Unlike the parent lactone (Simvastatin), this compound exists as an open-chain carboxylate salt with a conjugated diene system.[1] This structural difference necessitates specific handling to prevent pH-dependent cyclization (lactonization) or photo-oxidative degradation.[1] This guide is designed for analytical chemists and researchers requiring high-fidelity reference standards for HPLC/LC-MS workflows.

Physicochemical Characterization

Understanding the molecule's specific vulnerabilities is the first step in ensuring solution integrity.

| Property | Specification | Technical Insight |

| Compound Name | 2,3-Dehydro Simvastatin Acid Sodium Salt | Represents the dehydrated, open-ring form of Simvastatin.[1] |

| CAS Number | 393825-04-2 | Distinct from Simvastatin (79902-63-9) and Simvastatin Hydroxy Acid.[1] |

| Formula | C₂₅H₃₇O₅Na | Note: Contains one less oxygen/water molecule than Simvastatin Hydroxy Acid Salt due to the 2,3-unsaturation.[1] |

| Molecular Weight | ~440.5 g/mol | Essential for molarity calculations. |

| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol | Soluble in organic solvents; sparingly soluble in acidic water; soluble in pH > 7 buffers.[1][2] |

| pKa | ~4.5 - 5.0 (Carboxylic Acid) | Critical: Below pH 5, the salt protonates to the free acid, leading to precipitation or lactonization.[1] |

| UV Absorbance | The 2,3-double bond creates a conjugated system, increasing UV sensitivity and potential for photodegradation.[1] |

Critical Handling Directives (The "Why")

A. The pH-Stability Paradox

The sodium salt form implies the molecule is an ionic carboxylate.

-

Acidic Risk: If exposed to acidic conditions (pH < 5), the carboxylate protonates.[1] This protonated form is thermodynamically unstable and will spontaneously cyclize (lose water) to reform the lactone ring or precipitate out of aqueous solution due to increased lipophilicity.

-

Directive: Always maintain stock and working solutions at neutral to basic pH (pH 7.0–8.0) . Never dissolve directly in unbuffered water (which can be slightly acidic due to dissolved CO₂).[1]

B. Photostability

The "2,3-dehydro" nomenclature indicates an extended conjugated double-bond system compared to the parent molecule.[1]

-

Risk: Conjugated dienes are highly susceptible to UV-induced isomerization or oxidation.[1]

-

Directive: All handling must occur under amber light or in amber glassware. Stock solutions should be overlaid with inert gas (Argon/Nitrogen).[1]

Protocol: Primary Stock Solution Preparation

Target Concentration: 10 mM (approx. 4.4 mg/mL) or 1 mg/mL depending on analytical needs.